molecular formula C10H8FN3O B11775696 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde

Cat. No.: B11775696
M. Wt: 205.19 g/mol
InChI Key: DTUMKOUPAPDFAQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is a chemical compound that belongs to the class of heterocyclic compounds It features a fluorine atom, a pyrazole ring, and a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorine atom and the nicotinaldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring can enhance binding affinity to certain enzymes or receptors, influencing biological activity. The aldehyde group can participate in covalent bonding with target molecules, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

4-fluoro-2-(1-methylpyrazol-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8FN3O/c1-14-5-7(4-13-14)10-8(6-15)9(11)2-3-12-10/h2-6H,1H3

InChI Key

DTUMKOUPAPDFAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2C=O)F

Origin of Product

United States

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